molecular formula C14H24F2N2O2 B2765200 N-tert-butyl-N'-(4,4-difluorocyclohexyl)butanediamide CAS No. 2320606-02-6

N-tert-butyl-N'-(4,4-difluorocyclohexyl)butanediamide

Cat. No.: B2765200
CAS No.: 2320606-02-6
M. Wt: 290.355
InChI Key: FCLXZVGADHGRJI-UHFFFAOYSA-N
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Description

N-tert-butyl-N'-(4,4-difluorocyclohexyl)butanediamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl group and a difluorocyclohexyl group attached to a succinamide backbone, making it a subject of study in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N'-(4,4-difluorocyclohexyl)butanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the tert-butyl group: This can be achieved by reacting tert-butyl alcohol with a suitable halide under acidic conditions.

    Introduction of the difluorocyclohexyl group: This step involves the fluorination of cyclohexane, which can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Coupling with succinamide: The final step involves coupling the tert-butyl and difluorocyclohexyl groups with succinamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N'-(4,4-difluorocyclohexyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorocyclohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alkanes or alcohols.

    Substitution: The major products depend on the nucleophile used but can include amides or thioethers.

Scientific Research Applications

N-tert-butyl-N'-(4,4-difluorocyclohexyl)butanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-tert-butyl-N'-(4,4-difluorocyclohexyl)butanediamide involves its interaction with specific molecular targets. The difluorocyclohexyl group can interact with hydrophobic pockets in proteins, while the succinamide backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate
  • tert-butyl (4,4-difluorocyclohexyl)methylcarbamate

Uniqueness

N-tert-butyl-N'-(4,4-difluorocyclohexyl)butanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its interactions with biological targets.

Properties

IUPAC Name

N'-tert-butyl-N-(4,4-difluorocyclohexyl)butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24F2N2O2/c1-13(2,3)18-12(20)5-4-11(19)17-10-6-8-14(15,16)9-7-10/h10H,4-9H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLXZVGADHGRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCC(=O)NC1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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